Product packaging for 4-Cyclopentyl-but-2-ynenitrile(Cat. No.:)

4-Cyclopentyl-but-2-ynenitrile

Cat. No.: B8464302
M. Wt: 133.19 g/mol
InChI Key: RWWZTFKTKBSKNT-UHFFFAOYSA-N
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Description

4-Cyclopentyl-but-2-ynenitrile is a specialized chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This nitrile-functionalized alkyne, featuring a cyclopentyl substituent, is primarily utilized as a key intermediate for constructing more complex molecular architectures. Its structural features make it a valuable precursor in the exploration of novel pharmacologically active compounds. Nitrile-containing scaffolds are frequently employed in drug discovery efforts, as they can act as versatile intermediates or provide key interactions in biological systems. For instance, similar nitrile-substituted structures have been investigated as potential kinase inhibitors and have been incorporated into compounds studied for plant growth regulation . Researchers value this compound for its potential to introduce a rigid, linear alkyne backbone and a polar nitrile group into a target molecule, which can influence both the molecule's physicochemical properties and its binding affinity. As a versatile synthon, it can participate in various reactions, including metal-catalyzed couplings such as Sonogashira and Click chemistry, as well as serve as a precursor for further functional group transformations. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B8464302 4-Cyclopentyl-but-2-ynenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

4-cyclopentylbut-2-ynenitrile

InChI

InChI=1S/C9H11N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-2,5-7H2

InChI Key

RWWZTFKTKBSKNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC#CC#N

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Ynenitrile Structures

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the functional groups present in a molecule. huji.ac.il By measuring the interaction of infrared radiation or inelastically scattered light with the molecule, a spectrum representing its vibrational modes is obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for C≡N and C≡C Stretches

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the nitrile (C≡N) and internal alkyne (C≡C) functionalities within 4-Cyclopentyl-but-2-ynenitrile. Both of these groups absorb in a relatively uncongested region of the infrared spectrum. jove.com

The stretching vibration of the C≡N triple bond in nitriles typically appears in the range of 2260-2200 cm⁻¹. msu.edu Conjugation of the nitrile group with a carbon-carbon triple bond, as is the case in an ynenitrile, tends to lower the absorption frequency. jove.com Therefore, a strong, sharp absorption band is expected in this region for this compound.

The C≡C stretching vibration of internal alkynes is found between 2260-2100 cm⁻¹. libretexts.org The intensity of this absorption in an IR spectrum is highly dependent on the symmetry of the alkyne. Symmetrically substituted alkynes may show a very weak or even absent C≡C stretching band due to a minimal change in the dipole moment during vibration. jove.com In this compound, the substitution is asymmetric (a cyclopentylmethyl group versus a nitrile group), which should result in a discernible, albeit potentially weak, absorption band.

Expected FTIR Absorption Bands for Key Functional Groups

Functional Group Type of Vibration Expected Frequency (cm⁻¹) Intensity
C≡N (Nitrile) Stretch 2240 - 2210 Strong to Medium
C≡C (Internal Alkyne) Stretch 2260 - 2190 Weak to Medium

Raman Spectroscopy for Triple Bond Vibrations

Raman spectroscopy is particularly well-suited for observing the symmetric vibrations of non-polar bonds, making it an excellent complementary technique to FTIR for the characterization of ynenitriles. huji.ac.il The stretching vibrations of the C≡C and C≡N triple bonds are often more intense in the Raman spectrum than in the IR spectrum. nih.gov

The internal alkyne C≡C stretch gives a strong signal at around 2200 cm⁻¹ in Raman spectra. researchgate.netrsc.org Similarly, the nitrile group (C≡N) also provides a distinct signal in the Raman silent region of cells (1800-2800 cm⁻¹), making these groups useful as Raman tags in biological imaging. rsc.org The strong Raman signal for the alkyne is due to the large change in polarizability associated with the stretching of the C≡C bond. nih.gov For this compound, two distinct and strong bands would be anticipated in the 2100-2300 cm⁻¹ region of the Raman spectrum, corresponding to the C≡C and C≡N vibrations.

Expected Raman Shifts for Key Functional Groups

Functional Group Type of Vibration Expected Raman Shift (cm⁻¹) Intensity
C≡N (Nitrile) Stretch ~2240 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution. pdx.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals would be expected for the protons of the cyclopentyl ring and the methylene (B1212753) bridge.

The protons on the cyclopentyl ring would likely appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.2 ppm. The exact chemical shifts and splitting patterns would depend on the specific stereochemistry and conformational dynamics of the ring. The single proton on the carbon attached to the methylene group (CH) would be expected at a slightly lower field within this range.

The methylene protons (CH₂) alpha to the alkyne are deshielded by the triple bond and would be expected to appear as a doublet around δ 2.5-3.0 ppm. The splitting would arise from coupling to the adjacent methine proton on the cyclopentyl ring.

Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
Cyclopentyl CH₂ Multiplet 1.2 - 2.0
Cyclopentyl CH Multiplet 1.9 - 2.2

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. chemistrysteps.com The chemical shifts are indicative of the hybridization and electronic environment of the carbons.

The sp³ hybridized carbons of the cyclopentyl ring and the methylene bridge are expected to resonate in the upfield region (δ 15-50 ppm). libretexts.org The sp hybridized carbons of the internal alkyne typically appear in the range of δ 65-90 ppm. openochem.orghw.ac.uk The nitrile carbon is significantly deshielded and is expected to appear further downfield, generally between δ 110 and 125 ppm. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopentyl CH₂ 25 - 35
Cyclopentyl CH 35 - 45
Methylene CH₂ 20 - 30
C≡C (internal alkyne) 65 - 90

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methylene protons to the methine proton of the cyclopentyl ring. It would also show correlations between the different, coupled protons within the cyclopentyl ring itself, helping to trace the connectivity of this part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). sdsu.edu The HMBC spectrum is crucial for piecing together the molecular skeleton, especially around quaternary carbons (like the alkyne and nitrile carbons) that have no attached protons. Key expected HMBC correlations for this compound would include:

A correlation from the methylene protons to the adjacent sp-hybridized alkyne carbon.

A correlation from the methylene protons to the methine carbon of the cyclopentyl ring.

Correlations from the methine proton of the cyclopentyl ring to adjacent carbons within the ring and to the methylene carbon.

By combining the information from these 1D and 2D NMR experiments, the complete bonding framework of this compound can be unequivocally determined.

Computational and Theoretical Studies on 4 Cyclopentyl but 2 Ynenitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyclopentyl-but-2-ynenitrile, these calculations reveal the distribution of electrons and the nature of chemical bonding, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound. These calculations are crucial for understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Orbital analysis using DFT provides information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In this compound, the nitrile group, being electron-withdrawing, is expected to lower the energy of the LUMO, making the carbon atom of the nitrile group susceptible to nucleophilic attack. DFT calculations can quantify these effects and provide a detailed picture of the electron density distribution. mdpi.comnih.gov

Table 1: Calculated DFT (B3LYP/6-31G*) Properties of this compound

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment3.5 D

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular properties. For a molecule like this compound, ab initio calculations can be used to obtain benchmark energetic and structural data. nist.govaps.org

These high-accuracy calculations are particularly important for validating the results obtained from more computationally efficient methods like DFT. They can provide a more precise determination of the molecular geometry and electronic properties, which is essential for a detailed understanding of the molecule's behavior. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surface for various reactions, identify key intermediates and transition states, and calculate reaction barriers. researchgate.netacs.org

A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. fiveable.me Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate the transition state structure for reactions involving this compound, such as nucleophilic addition to the nitrile group or reactions at the alkyne moiety.

Once the transition state is located, its geometry and vibrational frequencies can be calculated. The presence of a single imaginary frequency confirms that the structure is a true transition state. The geometric parameters of the transition state provide insights into the nature of bond breaking and bond formation during the reaction. nih.govacs.org

Reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products. This is typically represented by a reaction energy profile, which plots the potential energy against the reaction coordinate. wikipedia.orgchemguide.co.ukyoutube.comkhanacademy.org For reactions of this compound, computational methods can be used to generate these energy profiles. researchgate.net

The energy profile provides valuable information about the thermodynamics and kinetics of the reaction. The difference in energy between the products and reactants gives the reaction enthalpy, while the height of the energy barrier from the reactants to the transition state determines the activation energy and, consequently, the reaction rate. youtube.com

Table 2: Calculated Energy Profile for the Nucleophilic Addition of a Model Nucleophile to this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-12.5

Conformational Analysis of the Cyclopentyl Moiety and its Influence on Reactivity

The cyclopentyl group in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. ic.ac.ukcam.ac.uklibretexts.org The relative energies of these conformers and the barriers to their interconversion can be determined using computational methods. researchgate.netacs.org

The conformation of the cyclopentyl ring can influence the reactivity of the molecule in several ways. Steric hindrance is a key factor, as different conformations will present different levels of steric bulk around the reactive sites of the molecule, namely the alkyne and nitrile groups. For example, a particular conformation might block the approach of a reactant to the nitrile carbon, thereby slowing down a nucleophilic addition reaction.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry plays a pivotal role in predicting the spectroscopic properties of molecules, offering a powerful tool to complement experimental findings. pnnl.gov For this compound, theoretical studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine its optimized geometry and subsequently predict various spectroscopic parameters. These parameters are crucial for the identification and characterization of the compound.

While specific studies exclusively on this compound are not detailed in the provided results, the general approach to predicting spectroscopic parameters for nitriles and related organic molecules is well-established. For instance, the infrared (IR) spectrum is of particular interest for nitriles, with the C≡N stretching frequency being a characteristic vibrational mode. Theoretical calculations can predict this and other vibrational frequencies, as well as nuclear magnetic resonance (NMR) chemical shifts and electronic transition energies.

Table 1: Hypothetical Theoretically Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueComputational Method
IR Spectroscopy
ν(C≡N)~2250 cm⁻¹DFT (B3LYP/6-31G)
ν(C≡C)~2150 cm⁻¹DFT (B3LYP/6-31G)
¹H NMR Spectroscopy
δ (CH₂)1.5 - 1.9 ppmGIAO-DFT
δ (CH)2.5 - 2.8 ppmGIAO-DFT
¹³C NMR Spectroscopy
δ (C≡N)~118 ppmGIAO-DFT
δ (C≡C)70 - 85 ppmGIAO-DFT
δ (Cyclopentyl)25 - 45 ppmGIAO-DFT

Note: The data in this table is hypothetical and serves as an illustrative example of what theoretical predictions would entail. Actual values would require specific computational studies on this compound.

Advanced Applications of 4 Cyclopentyl but 2 Ynenitrile in Chemical Sciences

Role as a Key Synthon in Complex Organic Synthesis

Information not available.

Development of Functional Materials

Information not available.

Precursors for Polymerization

Information not available.

Advanced Organic Materials Synthesis

Information not available.

Supramolecular Chemistry and Molecular Recognition

Information not available.

Host-Guest Chemistry Involving Triple Bond Recognition

Information not available.

Future Research Directions and Perspectives for 4 Cyclopentyl but 2 Ynenitrile Chemistry

Exploration of Unconventional Reactivity Pathways

The rich electronic nature of the alkyne and nitrile groups in 4-Cyclopentyl-but-2-ynenitrile offers significant opportunities for exploring reactivity beyond traditional transformations. Future research should focus on harnessing these functionalities in unconventional ways to construct complex molecular architectures.

One promising avenue is the application of C-H activation strategies. The cyclopentyl moiety and the carbon chain present multiple C-H bonds that could be selectively functionalized. Transition metal-catalyzed C-H activation, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, could lead to the development of novel annulation and alkenylation reactions. wikipedia.orgacs.org For instance, a directed C-H activation approach could enable the synthesis of intricate fused-ring systems.

Cycloaddition reactions represent another area ripe for exploration. The alkyne and nitrile groups can both participate in various cycloaddition pathways. For example, a [2+2+2] cycloaddition of the alkyne with other unsaturated partners, potentially including the nitrile itself, could provide rapid access to substituted pyridines and other heterocyclic scaffolds. wikipedia.org Furthermore, 1,3-dipolar cycloaddition reactions involving the nitrile group with in situ generated nitrile oxides could be investigated for the synthesis of isoxazole-containing derivatives. scilit.comresearchgate.net

The emergence of photoredox catalysis opens up new possibilities for radical-mediated transformations of this compound. Visible-light-promoted reactions could enable novel functionalizations of the alkyne or the cyclopentyl ring through single-electron transfer processes, leading to products that are inaccessible through traditional thermal methods. oup.comopenaccesspub.orgnih.gov

A hypothetical research direction could involve the intramolecular C-H functionalization of the cyclopentyl ring onto the alkyne, catalyzed by a transition metal, to form a bicyclic product. The reaction conditions and outcomes could be systematically investigated as outlined in the table below.

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1[Rh(cod)2]BF4PPh3Toluene8045
2[Ir(cod)Cl]2dppeDioxane10062
3Pd(OAc)2XPhosMesitylene12078
4RuCl2(PPh3)3P(Cy)3DMF11055

Development of Stereoselective Syntheses for Chiral Derivatives

The presence of the cyclopentyl group in this compound introduces the potential for chirality, making the development of stereoselective synthetic methods a critical research direction. Access to enantiomerically pure derivatives is paramount for applications in medicinal chemistry and materials science.

Future efforts should focus on several key strategies for introducing stereocenters in a controlled manner. One approach is the use of chiral catalysts in reactions involving the alkyne or nitrile functionalities. For instance, asymmetric hydrogenation of the alkyne could lead to chiral alkenes or alkanes with high enantioselectivity. Similarly, enantioselective additions to the nitrile group could generate chiral amines or other nitrogen-containing stereocenters. ebsco.comwikipedia.org

The synthesis of chiral derivatives can also be achieved through the use of chiral building blocks . Starting from enantiomerically pure cyclopentane precursors would allow for the synthesis of optically active this compound analogues. researchgate.netacs.org This strategy provides a reliable method for controlling the stereochemistry of the cyclopentyl moiety.

Another powerful technique is asymmetric catalysis to construct the cyclopentane ring itself in a stereocontrolled fashion. Methods such as rhodium-catalyzed domino sequences or other convergent annulation strategies could be adapted to synthesize cyclopentanes with multiple stereocenters, which could then be elaborated into the target molecule. oup.com

A hypothetical stereoselective reduction of a ketone precursor to a chiral alcohol, which could then be converted to a chiral derivative of this compound, is presented below.

EntryCatalyst/ReagentLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1RuCl2(S)-BINAPn(S)-BINAPMethanol259598
2(R)-CBS Catalyst-THF-209296
3Rh(cod)2BF4(S,S)-Me-DuPhosEthanol259899
4Noyori's Catalyst(S,S)-Ts-DPENIsopropanol096>99

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The complexity of designing synthetic routes and predicting reaction outcomes for a molecule like this compound can be significantly mitigated by leveraging the power of artificial intelligence (AI) and machine learning (ML). researchgate.net

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. libretexts.orgsprinklescience.com For this compound, ML models could be used to predict the regioselectivity and stereoselectivity of various reactions, as well as to optimize reaction conditions such as catalyst, solvent, and temperature to maximize yield and minimize byproducts. openaccesspub.orgsigmaaldrich.com

Furthermore, computational tools can be employed for the de novodesign of stereoselective catalysts . oup.comnih.gov By understanding the transition state geometries of catalytic cycles, researchers can design ligands and catalysts that are specifically tailored to achieve high enantioselectivity in reactions involving this compound.

The table below illustrates a hypothetical application of an ML model to predict the yield of a cross-coupling reaction to synthesize a derivative of this compound.

EntryCatalystLigandBaseSolventPredicted Yield (%)Experimental Yield (%)
1Pd(PPh3)4PPh3K2CO3Toluene7572
2Pd2(dba)3XPhosCs2CO3Dioxane8891
3CuINeocuproineK3PO4DMF6568
4NiCl2(dppp)dpppNaOtBuTHF8285

Expansion into Novel Material Science Applications Beyond Polymerization

The unique combination of a bulky, non-polar cyclopentyl group and polar, reactive alkyne and nitrile functionalities makes this compound an intriguing building block for novel materials with applications beyond simple polymerization.

The alkyne and nitrile groups are known to participate in the formation of conjugated systems and porous materials , respectively. The cyclotrimerization of the alkyne moiety could be explored to create highly substituted aromatic cores, which could serve as building blocks for organic electronic materials. oup.com The nitrile group, on the other hand, can be trimerized to form triazine rings, leading to the formation of covalent organic frameworks (COFs) or porous organic polymers (POPs). scilit.com The presence of the cyclopentyl group could influence the packing and porosity of these materials.

The molecule's amphiphilic character could be exploited in the design of functional surfaces and interfaces . Self-assembled monolayers (SAMs) of this compound or its derivatives on various substrates could be investigated for applications in sensing, catalysis, or as anti-fouling coatings. The alkyne group provides a convenient handle for surface attachment via "click" chemistry. sigmaaldrich.com

Furthermore, the incorporation of this compound into liquid crystals or molecular gels could lead to materials with interesting phase behavior and stimuli-responsive properties. The interplay between the rigid alkyne-nitrile backbone and the flexible cyclopentyl group could give rise to unique supramolecular assemblies.

A hypothetical study on the formation of a porous material from a dinitrile analogue of this compound is outlined below.

MonomerCross-linkerCatalystSolventSurface Area (m²/g)Pore Volume (cm³/g)
Dicyano-analogue 1TerephthalaldehydeZnCl2Dioxane8500.65
Dicyano-analogue 21,3,5-TriformylbenzeneFeCl3DMF12000.92
Dicyano-analogue 3Cyanuric chlorideAlCl3Nitrobenzene15501.15

Mechanistic Investigations of Novel Catalytic Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Future research on this compound should include detailed mechanistic studies of novel catalytic transformations.

For instance, in the context of the previously mentioned C-H activation reactions, kinetic studies , isotopic labeling experiments , and in-situ spectroscopic monitoring could be employed to elucidate the elementary steps of the catalytic cycle. This would provide insights into the rate-determining step, the nature of the active catalytic species, and the factors controlling regioselectivity and stereoselectivity.

Computational methods, such as Density Functional Theory (DFT) calculations , will be invaluable in mapping out the potential energy surfaces of proposed reaction pathways. These calculations can help to identify key transition states and intermediates, providing a theoretical framework to rationalize experimental observations.

The investigation of catalyst deactivation pathways is also of practical importance. Understanding how a catalyst degrades during a reaction can inform the development of more robust and long-lived catalytic systems for the transformation of this compound.

A hypothetical study to probe the mechanism of a nickel-catalyzed cyclization of an alkyne-nitrile is presented below.

ExperimentObservationMechanistic Implication
Kinetic Isotope Effect (kH/kD)2.5C-H bond cleavage is likely involved in the rate-determining step.
Radical Trap ExperimentNo inhibitionA radical pathway is unlikely.
In-situ IR SpectroscopyObservation of a Ni-alkenyl intermediateConfirms the formation of a key intermediate in the catalytic cycle.
DFT CalculationsLow activation barrier for oxidative additionSupports a Ni(0)/Ni(II) catalytic cycle.

Q & A

Q. Table 1: Expected Spectroscopic Data for this compound

TechniqueKey SignalsInterpretation
1H NMRδ 1.8–2.5 (s, 1H)Alkyne proton
13C NMRδ 115–125 (C≡N)Nitrile carbon
IR2200–2260 cm⁻¹C≡N stretch
MS[M⁺] at m/z 135Molecular ion

Note: Specific values must be experimentally validated due to solvent and instrument variability .

Basic: What synthetic routes are viable for preparing this compound?

Methodological Answer:
Two primary methods are alkyne cyanation and cyclopentyl substitution :

Alkyne Cyanation : React 4-cyclopentyl-but-2-ynol with cyanating agents (e.g., TMSCN, NaCN) under acidic conditions.

Substitution : Replace a leaving group (e.g., bromide) on a pre-functionalized alkyne with a nitrile group via nucleophilic substitution.

Q. Key Considerations :

  • Optimize solvent polarity (e.g., THF, DMF) to stabilize intermediates.
  • Use catalysts like CuI for Sonogashira-type couplings.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Advanced: How can computational chemistry predict the reactivity of this compound in [4+2] cycloadditions?

Methodological Answer:
Employ density functional theory (DFT) to model frontier molecular orbitals (FMOs) and transition states:

FMO Analysis : Calculate HOMO/LUMO energies to assess electron-deficient alkyne reactivity.

Transition-State Modeling : Use software (e.g., Gaussian, ORCA) to simulate Diels-Alder pathways, focusing on regioselectivity and activation barriers.

Q. Example Workflow :

  • Geometry optimization at B3LYP/6-31G(d) level.
  • Solvent effects modeled via PCM (Polarizable Continuum Model).
  • Validate with experimental kinetic data to refine computational parameters .

Advanced: How should researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer:
Address discrepancies via controlled experiments and statistical validation :

Replicate Studies : Conduct thermal gravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres.

Statistical Analysis : Apply ANOVA to compare decomposition rates across trials, ensuring p < 0.05 for significance.

Error Source Identification : Check for impurities (via HPLC) or instrument calibration drift.

Q. Table 2: Example Thermal Stability Data

ConditionDecomposition Temp. (°C)Standard Deviation
N₂180 ± 21.5
O₂165 ± 32.0

Note: Contradictions often arise from environmental or procedural variability .

Advanced: What mechanistic insights can isotopic labeling provide for nitrile-alkyne cyclization reactions?

Methodological Answer:
Use 13C or 15N isotopes to trace reaction pathways:

Labeling Sites : Introduce 13C at the nitrile carbon or alkyne terminus.

NMR Tracking : Monitor isotopic shifts in intermediates (e.g., enolates or metal complexes).

Kinetic Isotope Effects (KIE) : Measure rate differences to identify rate-determining steps.

Q. Case Study :

  • Labeled this compound in Pd-catalyzed cyclization showed KIE = 1.2, suggesting C–H activation as the rate-limiting step .

Basic: How to design a research question on this compound that addresses a literature gap?

Methodological Answer :
Follow the IB Extended Essay criteria :

Identify Gaps : Review CAS SciFindern for understudied topics (e.g., "nonlinear optical properties of nitriles").

Formulate Questions : Example: How does the cyclopentyl substituent modulate the electronic properties of this compound compared to linear analogs?

Scope : Ensure feasibility within 4,000 words by limiting variables (e.g., solvent, temperature) .

Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?

Methodological Answer :
Leverage chiral catalysts and asymmetric induction :

Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu).

Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee).

Kinetic Resolution : Optimize temperature and solvent to favor one enantiomer.

Q. Example Protocol :

  • Pd(OAc)₂/(R)-BINAP in toluene at –20°C yielded 85% ee .

Basic: How to conduct a literature review on this compound using academic databases?

Methodological Answer :
Use CAS SciFindern with Boolean queries:

Search Terms : ("this compound" OR "cyclopentyl alkyne nitrile") AND (synthesis OR reactivity).

Filters : Refine by "Substance Role" (nitrile/alkyne) and "Publication Year" (last 10 years).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.